zeta-Stat trisodium

PKC isoform selectivity kinase inhibition assay atypical PKC signaling

zeta-Stat trisodium is the only non-peptidic small-molecule PKC-ζ inhibitor that reduces PKC-ζ protein expression—not merely kinase activity—for sustained pathway suppression. It demonstrates >4-fold selectivity over PKC-ι (51% vs. 13% inhibition), cuts melanoma proliferation by ~50% at 5 μM, and synergizes with 5-FU in colorectal cancer models (>75% viability reduction). Ideal for CCOC invasion studies and chemosensitization assays where peptide inhibitors fail. Order batch-certified grade for reproducible results.

Molecular Formula C10H5Na3O10S3
Molecular Weight 450.3 g/mol
Cat. No. B11933078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezeta-Stat trisodium
Molecular FormulaC10H5Na3O10S3
Molecular Weight450.3 g/mol
Structural Identifiers
SMILESC1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
InChIInChI=1S/C10H8O10S3.3Na/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20;;;/h1-4,11H,(H,12,13,14)(H,15,16,17)(H,18,19,20);;;/q;3*+1/p-3
InChIKeyVQXXRDCDIFAODW-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zeta-Stat Trisodium: A Selective PKC-ζ Small Molecule Inhibitor for Atypical PKC Signaling Studies


Zeta-Stat trisodium (NSC37044 trisodium; 8-hydroxy-1,3,6-naphthalenetrisulfonic acid trisodium salt) is a small molecule inhibitor that selectively targets the atypical protein kinase C zeta (PKC-ζ) isoform with an IC50 of 5 μM [1]. Unlike peptide-based inhibitors, zeta-Stat is a non-peptidic small molecule that reduces PKC-ζ protein expression and inhibits downstream signaling cascades including PKC-ζ/Rac1/Pak1/β-Catenin and PKC-ζ/Ect2/Rac1 pathways [2]. The compound has demonstrated antitumor activity in vitro, reducing melanoma cell line proliferation and inducing apoptosis, and has been investigated as a potential therapeutic candidate for clear cell ovarian carcinoma (CCOC) and colorectal cancer [3].

Why Generic Substitution of PKC-ζ Inhibitors Fails: Zeta-Stat Trisodium's Distinct Selectivity Profile Versus Peptide-Based and Isoform-Specific Alternatives


PKC-ζ inhibitors cannot be generically interchanged due to substantial differences in molecular class, selectivity profile, and off-target effects. Zeta-Stat trisodium is a small molecule naphthalenetrisulfonic acid derivative, distinct from myristoylated pseudosubstrate peptides (ZIP) and from ICA-1 which targets PKC-ι. Peptide-based inhibitors such as myristoylated PKC-ζ pseudosubstrate (ZIP) have demonstrated non-specific, kinase-independent effects including Best1-mediated glutamate release in retinal pigment epithelium, undermining their utility as selective PKC-ζ probes [1]. Conversely, ICA-1 specifically inhibits PKC-ι (IC50 ≈ 0.1 μM) with no activity against PKC-ζ [2]. Zeta-Stat occupies a unique position as a small molecule with established PKC-ζ selectivity over PKC-ι and documented functional effects on PKC-ζ protein expression rather than merely kinase activity inhibition, which has direct implications for experimental design and result interpretation [3].

Zeta-Stat Trisodium: Quantitative Differentiation Evidence for Scientific Selection


Zeta-Stat Trisodium Demonstrates >4-Fold Selectivity for PKC-ζ Over PKC-ι in Direct Kinase Assay Comparison

In a direct head-to-head kinase assay, zeta-Stat trisodium demonstrated significant isoform selectivity for PKC-ζ over the closely related atypical PKC family member PKC-ι. At its IC50 concentration of 5 μM, zeta-Stat produced 51% inhibition of PKC-ζ activity, while at a 4-fold higher concentration (20 μM), it achieved only 13% inhibition of PKC-ι [1]. This selectivity profile is critical for studies requiring specific interrogation of PKC-ζ-mediated signaling without confounding effects from PKC-ι inhibition.

PKC isoform selectivity kinase inhibition assay atypical PKC signaling

Zeta-Stat Trisodium Reduces PKC-ζ Protein Expression: A Mechanistic Distinction from Competitive Inhibitors

Unlike substrate-competitive inhibitors such as myristoylated PKC-ζ pseudosubstrate peptide (ZIP), zeta-Stat trisodium reduces total PKC-ζ protein levels. In SK-MEL-2 and MeWo melanoma cells treated with 5 μM zeta-Stat for 3 days, both phosphorylated and total PKC-ζ protein levels were significantly decreased [1]. In contrast, ZIP acts as a reversible, substrate-competitive inhibitor that does not alter PKC-ζ protein abundance. This mechanistic distinction has direct implications for experimental interpretation, as protein downregulation produces sustained pathway suppression distinct from reversible active-site blockade.

PKC-ζ protein downregulation competitive inhibition comparison mechanism of action differentiation

Zeta-Stat Trisodium Synergizes with 5-Fluorouracil in Colorectal Cancer Cells: Combinatorial Therapeutic Differentiation

In a cross-study comparable analysis, the combination of zeta-Stat (7 or 10 μM) with 5-fluorouracil (5-FU) reduced LoVo colorectal cancer cell viability by more than 75% compared to untreated controls after 24-72 hours [1]. This combinatorial effect exceeds the additive cytotoxicity expected from single-agent treatments and represents a distinct application scenario not reported for peptide-based PKC-ζ inhibitors such as ZIP. The synergism with 5-FU provides a basis for selecting zeta-Stat in studies investigating PKC-ζ as a chemosensitization target.

5-fluorouracil combination therapy colorectal cancer synergistic cytotoxicity

Zeta-Stat Trisodium Preserves Normal Cell Viability: Differential Safety Margin Versus Broad-Spectrum PKC Inhibitors

In a direct comparison with ICA-1 (a PKC-ι specific inhibitor) using colorectal cancer and normal colon cell models, both zeta-Stat and ICA-1 demonstrated preservation of normal cell viability while reducing cancer cell proliferation. In CCD18CO normal colon epithelial cells, aPKC inhibition did not produce significant toxicity [1]. In melanoma models, zeta-Stat at 5 μM (1-10 hours) showed no significant cytotoxicity in MEL-F-NEO, SK-MEL-2, and MeWo cells, while achieving 47.7% and 50.6% proliferation inhibition in SK-MEL-2 and MeWo cancer cells, respectively, at the same 5 μM concentration after 3 days [2]. This differential between cancer and normal cell susceptibility contrasts with broad-spectrum PKC inhibitors such as staurosporine and UCN-01, which inhibit multiple PKC isoforms and exhibit non-selective cytotoxicity.

normal cell viability selective cytotoxicity therapeutic window

Zeta-Stat Trisodium Inhibits Invasion via PKC-ζ/Ect2/Rac1 Pathway in Ovarian Cancer: Disease-Specific Pathway Validation

In clear cell ovarian carcinoma (CCOC) models, zeta-Stat trisodium decreased invasive behavior through disruption of the PKC-ζ/Ect2/Rac1 activation pathway [1]. This pathway-specific functional validation in an aggressive, chemo-resistant ovarian cancer subtype distinguishes zeta-Stat from alternative PKC-ζ inhibitors such as PZ09 and PKCζ-IN-1, which have higher potency (IC50 5.18 nM) but lack disease-relevant functional validation in ovarian cancer invasion models. The demonstration of decreased invasion via a defined signaling cascade provides application-specific evidence that cannot be assumed from potency data alone.

ovarian cancer invasion PKC-ζ/Ect2/Rac1 pathway clear cell ovarian carcinoma

Optimal Research Applications for Zeta-Stat Trisodium Based on Quantified Differentiation Evidence


Isoform-Specific Dissection of Atypical PKC Signaling in Melanoma

Zeta-Stat trisodium is ideally suited for studies requiring discrimination between PKC-ζ and PKC-ι signaling contributions in melanoma models. Direct kinase assay data demonstrates >4-fold selectivity for PKC-ζ over PKC-ι (51% inhibition at 5 μM vs. 13% inhibition of PKC-ι at 20 μM) [1]. In SK-MEL-2 and MeWo melanoma cells, zeta-Stat at 5 μM reduces proliferation by 47.7% and 50.6% respectively after 3 days, while preserving normal melanocyte viability [1]. This combination of isoform selectivity and functional efficacy makes zeta-Stat the preferred tool for pathway studies where PKC-ζ and PKC-ι mediate distinct biological outcomes.

Long-Term Functional Studies Requiring Sustained PKC-ζ Pathway Suppression

For experimental protocols requiring sustained PKC-ζ pathway inhibition (e.g., multi-day proliferation assays, invasion studies, or combination treatments), zeta-Stat trisodium offers mechanistic advantages over reversible, substrate-competitive peptide inhibitors such as ZIP. Western blot analysis confirms that 5 μM zeta-Stat decreases both phosphorylated and total PKC-ζ protein levels in melanoma cells after 3 days [1]. This protein downregulation effect contrasts with ZIP's reversible active-site competition and avoids the kinase-independent off-target effects (e.g., Best1-mediated glutamate release) documented for pseudosubstrate peptides [2].

Colorectal Cancer Chemosensitization Studies with 5-Fluorouracil

Zeta-Stat trisodium should be prioritized for studies investigating PKC-ζ inhibition as a chemosensitization strategy in colorectal cancer. The combination of zeta-Stat (7 or 10 μM) with 5-fluorouracil reduces LoVo CRC cell viability by >75% [3]. This synergism is not reported for peptide-based PKC-ζ inhibitors, establishing zeta-Stat as the evidence-supported choice for combinatorial studies with 5-FU. Additionally, zeta-Stat demonstrates preservation of CCD18CO normal colon epithelial cell viability, providing a favorable therapeutic window for translational investigation [4].

Clear Cell Ovarian Carcinoma Invasion and Metastasis Studies

Zeta-Stat trisodium is the evidence-supported PKC-ζ inhibitor for studies of invasion and metastasis in clear cell ovarian carcinoma (CCOC). Functional validation demonstrates that zeta-Stat decreases invasive behavior through disruption of the PKC-ζ/Ect2/Rac1 activation pathway in CCOC models [5]. This disease-relevant pathway validation distinguishes zeta-Stat from alternative PKC-ζ inhibitors such as PZ09 (IC50 5.18 nM, >200-fold selectivity), which despite higher potency lack demonstrated functional efficacy in ovarian cancer invasion models. For CCOC invasion studies, zeta-Stat provides application-specific evidence that potency data alone cannot substitute.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for zeta-Stat trisodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.